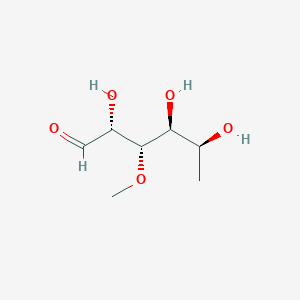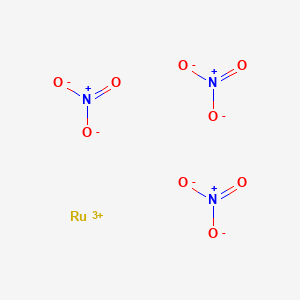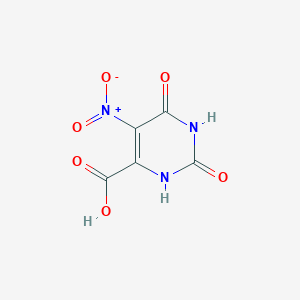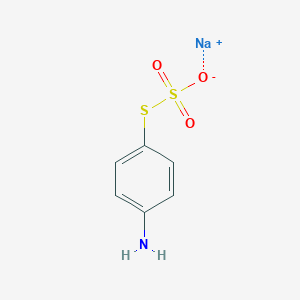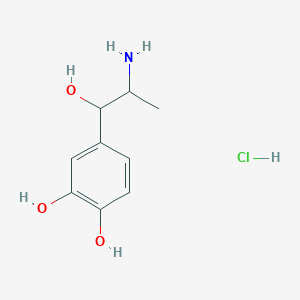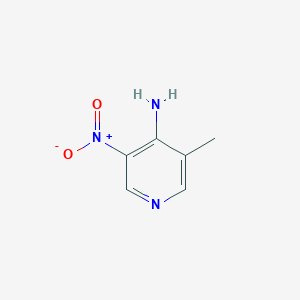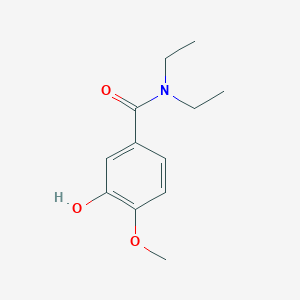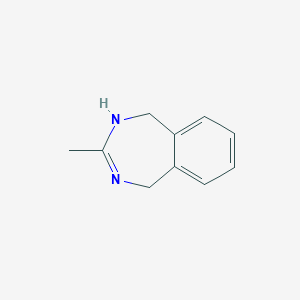
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine (MDB) is a heterocyclic compound that has been of interest to pharmaceutical and medicinal chemists due to its potential therapeutic applications. MDB is a benzodiazepine derivative that has been synthesized and studied for its biological activity.
Mécanisme D'action
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine acts on the central nervous system by binding to the GABA-A receptor, which is a neurotransmitter receptor that inhibits the activity of neurons. This results in a decrease in anxiety, sedation, and muscle relaxation.
Effets Biochimiques Et Physiologiques
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been shown to have anxiolytic, hypnotic, and anticonvulsant effects. It can also cause sedation and muscle relaxation. 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been shown to increase the activity of GABA-A receptors, which leads to an increase in chloride ion influx and hyperpolarization of the cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has advantages and limitations when used in lab experiments. Its advantages include its high potency and selectivity for the GABA-A receptor. However, its limitations include its low solubility in water and its potential for toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine. One direction is to study its potential use in the treatment of anxiety and insomnia. Another direction is to study its potential as an anticonvulsant. Additionally, further studies could be conducted to investigate the structure-activity relationship of 3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine and its analogs.
Méthodes De Synthèse
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine can be synthesized using several methods, including the reaction of 2-amino-5-methylbenzoic acid with acetic anhydride and sodium acetate. Another method involves the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride and then with ethylamine.
Applications De Recherche Scientifique
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine has been studied for its potential therapeutic applications in the treatment of anxiety, insomnia, and epilepsy. It has also been studied for its anti-inflammatory and anticonvulsant properties.
Propriétés
Numéro CAS |
18233-71-1 |
|---|---|
Nom du produit |
3-Methyl-2,5-dihydro-1H-2,4-benzodiazepine |
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
3-methyl-2,5-dihydro-1H-2,4-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-8-11-6-9-4-2-3-5-10(9)7-12-8/h2-5H,6-7H2,1H3,(H,11,12) |
Clé InChI |
JBJMNDQSNKPJDR-UHFFFAOYSA-N |
SMILES |
CC1=NCC2=CC=CC=C2CN1 |
SMILES canonique |
CC1=NCC2=CC=CC=C2CN1 |
Synonymes |
2,5-Dihydro-3-methyl-1H-2,4-benzodiazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



